1,4-ジメチル(~2~H_4_)ベンゼン

説明

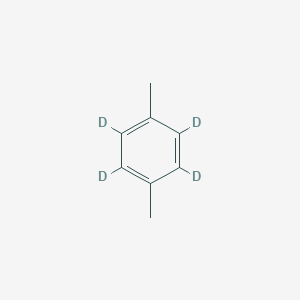

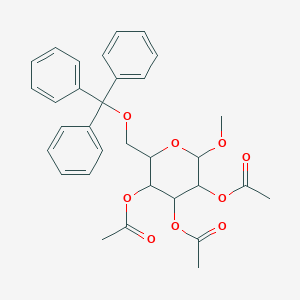

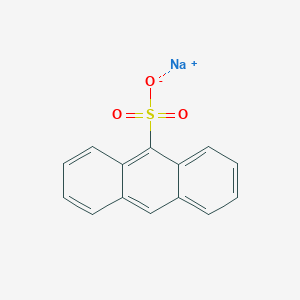

The compound 1,4-Dimethyl(~2~H_4_)benzene is a derivative of benzene where two hydrogen atoms are replaced by methyl groups and four hydrogen atoms are isotopically labeled with deuterium. This compound is related to various research areas, including the study of molecular structures, hydrogen bonding, and chemical reactions involving benzene derivatives.

Synthesis Analysis

The synthesis of benzene derivatives often involves substituting hydrogen atoms with other functional groups or atoms. For instance, the synthesis of ethyl 3,5-dimethyl-4-[(benzenesulfonyl)-hydrazonoethyl]-1H-pyrrol-2-carboxylate demonstrates the complexity of such processes, involving multiple steps and the formation of dimer structures . Similarly, the synthesis of 1,4-dimethyl-2,5-di{[2′-(3-pyridylmethylaminoformyl)phenoxyl]methyl}benzene perchlorate involves intricate steps, as evidenced by the detailed crystallographic data provided .

Molecular Structure Analysis

The molecular structure of benzene derivatives is crucial for understanding their properties and reactivity. X-ray diffraction studies have been used to determine the crystal structures of various benzene derivatives, revealing details such as space groups, lattice parameters, and hydrogen bonding interactions . For example, the crystal structure of 1,4-dimethyl-2,5-di{[2′-(3-pyridylmethylaminoformyl)phenoxyl]methyl}benzene perchlorate shows the formation of a two-dimensional supramolecular layer via intermolecular hydrogen bonding .

Chemical Reactions Analysis

Benzene and its derivatives undergo a variety of chemical reactions. The study of H-atom abstraction from selected C-H bonds in different compounds, including benzene derivatives, provides insight into the reactivity of these molecules . The formation of products such as benzene from the reaction of OH radicals with 1,4-cyclohexadiene indicates the specificity of H-atom abstraction at certain positions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are influenced by their molecular structure. The polarizability of intramolecular hydrogen bonds, as observed in the IR spectrum of certain crystals, affects the physical properties of these compounds . Additionally, the non-linear optical (NLO) properties of benzene derivatives, such as those of ethyl 3,5-dimethyl-4-[(benzenesulfonyl)-hydrazonoethyl]-1H-pyrrol-2-carboxylate, are significant for potential applications in NLO devices .

科学的研究の応用

イミダゾールの合成

1,4-ジメチル(~2~H_4_)ベンゼンはイミダゾールの合成に使用されます . イミダゾールは機能性分子における重要な複素環式構造モチーフであり、幅広い用途で利用されています . 置換イミダゾールの位置選択的合成のための新しい方法の開発は戦略的に重要です .

蛍光化学センサー

1,4-ジメチル(~2~H_4_)ベンゼンから合成できるイミダゾール誘導体は、特定の条件下で蛍光を発光する能力があるため、分析プロセスで広く使用されています . 金属結合後の蛍光における顕著な変化は、イミダゾール誘導体をキレート剤としてより望ましいものにする重要な特性です .

生体直交ツール

テトラジン(1,2,4,5-テトラデウテリオ-3,6-ジメチルベンゼンなど)を含む環状付加反応は、さまざまな用途において強力な生体直交ツールであることが証明されています . テトラジンの置換基を変えることで、同じジエノフィルで200倍以上の環状付加速度の変化が達成されました .

選択的標識

これらの置換テトラジンは、さまざまな条件下での選択的標識に非常に役立ちます . テトラジンベースの反応を用いた逐次的な選択的標識は、反応速度を調整することで達成できます .

官能化テトラジンの合成

Safety and Hazards

作用機序

Target of Action

1,4-Dimethyl(~2~H_4_)benzene, also known as 1,2,4,5-tetradeuterio-3,6-dimethylbenzene, is a chemical compound with the formula C8H10 . The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets of a compound can vary widely depending on the context of its use, such as in a biological system or in an industrial process.

Mode of Action

It’s known that the compound has two sets of equivalent protons: the four aromatic protons and the six methyl protons . This could potentially influence its interactions with other molecules or substances.

Result of Action

The specific molecular and cellular effects of 1,4-Dimethyl(~2~H_4_)benzene’s action are currently unknown due to the lack of research in this area

特性

IUPAC Name |

1,2,4,5-tetradeuterio-3,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLKBWYHVLBVBO-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583834 | |

| Record name | 1,4-Dimethyl(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16034-43-8 | |

| Record name | 1,4-Dimethyl(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16034-43-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)

![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)

![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)